molecular formula C5H8O2 B192634 gamma-Valerolactone CAS No. 108-29-2

gamma-Valerolactone

Cat. No.: B192634
CAS No.: 108-29-2
M. Wt: 100.12 g/mol
InChI Key: GAEKPEKOJKCEMS-UHFFFAOYSA-N
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Description

Gamma-Valerolactone, also known as 5-methyloxolan-2-one, is an organic compound with the molecular formula C5H8O2. It is a colorless liquid that is one of the more common lactones. This compound is chiral but is usually used as the racemate. It is readily obtained from cellulosic biomass and is considered a potential fuel and green solvent .

Mechanism of Action

Target of Action

Gamma-Valerolactone (GVL) is primarily known as an excellent solvent . It has been identified as a potential green solvent in the manufacture of certain polymers or pharmaceuticals, as a cleaning agent in various paint and coating formulations, as well as a solubilizer in cosmetics, pharmaceuticals, or agrochemicals . GVL can effectively suppress the isomerization of glucose into fructose , indicating its potential role in biochemical processes.

Mode of Action

GVL behaves as a prodrug to γ-hydroxyvaleric acid (GHV), a drug with similar effects to those of γ-hydroxybutyric acid (GHB), albeit with less potency in comparison . It interacts with its targets, primarily as a solvent, and brings about changes in the chemical reactions it is involved in. For instance, it has been shown to suppress the isomerization of glucose into fructose in a controlled-transfer mode .

Biochemical Pathways

The hydroconversion of GVL over a Co/SiO2 catalyst proceeds in a complex reaction network, resulting in 2-methyltetrahydrofuran (2-MTHF) as the main product, and C4–C5 alcohol and alkane side-products . The initial reaction step is the hydrogenation of GVL to a key intermediate 1,4-pentanediol (1,4-PD). Cyclodehydration of 1,4-PD leads to the main product 2-MTHF, whereas its dehydration/hydrogenation gives 1-pentanol and 2-pentanol side-products .

Pharmacokinetics

, which could impact its bioavailability. In a study, GHV could be detected in human urine samples in concentrations between 3 and 5.8 mg/L , indicating that GVL and its metabolites can be excreted from the body.

Result of Action

The action of GVL results in a variety of molecular and cellular effects. As a solvent, GVL can influence the solubility of other compounds and accelerate certain chemical reactions . For instance, GVL has been used successfully for PET dissolution, accelerating the alkaline hydrolysis of waste PET to its monomers . As a prodrug to GHV, GVL can exert similar effects to GHB, albeit with less potency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GVL. It has been reported that GVL is renewable, easy and safe to store and move globally in large quantities, has low melting (−31 °C), high boiling (207 °C) and open cup flash (96 °C) points, a definitive but acceptable smell for easy recognition of leaks and spills, and is miscible with water, assisting biodegradation . These properties make GVL a versatile compound with potential applications in various industries.

Biochemical Analysis

Preparation Methods

Gamma-Valerolactone is primarily produced from levulinic acid, which is obtained from hexoses. The process involves the hydrolysis of cellulosic biomass, such as corn stover, sawgrass, or wood, into glucose and other sugars using acid catalysts. The resulting glucose is then dehydrated via hydroxymethylfurfural to yield formic acid and levulinic acid. Levulinic acid cyclizes to intermediate unsaturated ring compounds, which can then be hydrogenated to this compound .

In industrial production, this compound can be synthesized through the catalytic hydrogenation of levulinic acid using various catalysts. For example, CuAgZrO2–graphene nanocomposites have been used to achieve high yields of this compound under mild reaction conditions . Another method involves the use of Zr–Al-Beta zeolite catalysts in a continuous fixed-bed reactor, which allows for stable production of this compound from levulinic acid .

Scientific Research Applications

Gamma-Valerolactone has a wide range of scientific research applications, including:

Properties

IUPAC Name

5-methyloxolan-2-one
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InChI

InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3
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InChI Key

GAEKPEKOJKCEMS-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(=O)O1
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Molecular Formula

C5H8O2
Record name GAMMA-VALEROLACTONE
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Related CAS

219630-19-0
Record name 2(3H)-Furanone, dihydro-5-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID0047618
Record name 4-Pentanolide
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Molecular Weight

100.12 g/mol
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Physical Description

Gamma-valerolactone is a clear, colorless, mobile liquid. pH (anhydrous): 7.0. pH (10% solution in distilled water): 4.2. (NTP, 1992), Colorless liquid; [CAMEO], Liquid, colourless to slightly yellow liquid with a warm, sweet, herbaceous odour
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Boiling Point

405 to 406 °F at 760 mmHg (NTP, 1992), 207.00 to 208.00 °C. @ 760.00 mm Hg
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Flash Point

178 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), miscible with alcohol, most fixed oils and water
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Density

1.057 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.047-1.054
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Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.5 mmHg at 84 °F ; 3.5 mmHg at 124 °F; 11.5 mmHg at 163 °F (NTP, 1992)
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CAS No.

108-29-2, 57129-69-8
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Melting Point

-24 °F (NTP, 1992), -31 °C
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Synthesis routes and methods I

Procedure details

coli MBX769 carrying the plasmid pFS16 (FIG. 2), which permitted the expression of the Clostridium kluyveri 4-hydroxybutyryl-CoA transferase, was precultured at 37° C. in 100 mL of LB medium containing 100 μg/mL sodium ampicillin in a 250-mL Erlenmeyer flask with shaking at 200 rpm. The cells were centrifuged at 5000 g for 10 minutes to remove them from the LB medium after 16 hours, and they were resuspended in 100 mL of a medium containing, per liter: 4.1 or 12.4 g sodium 4-hydroxyvalerate (4HV); 5 g/L sodium 4-hydroxybutyrate (4HB); 2 g glucose; 2.5 g LB broth powder (Difco; Detroit, Mich.); 50 mmol potassium phosphate, pH7; 100 μg/mL sodium ampicillin; and 0.1 mmol isopropyl-β-D-thiogalactopyranoside (IPTG). The sodium 4-hydroxyvalerate was obtained by saponification of γ-valerolactone in a solution of sodium hydroxide. The cells were incubated in this medium for 3 days with shaking at 200 rpm at 32° C. in the same flask in which they had been precultured. When 4.1 g/L sodium 4-hydroxyvalerate was present initially, the cells accumulated a polymer to 52.6% of the dry cell weight that consisted of 63.4% 3HB units and 36.6% 4HB units but no 4HV units.
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Synthesis routes and methods II

Procedure details

15.1 g of the catalyst prepared in EXAMPLE 1 was packed in a stainless steel reactor (2.5 cm×12 cm) provided with a thermocouple imbedded in the catalyst bed. The catalyst was heated at 290° C. A gaseous mixture consisting of, by volume, 72.4% propylene, 25.1% glacial acetic acid and 2.5% oxygen was passed through the heated catalyst at a pressure of 110 psig and a contact time of three seconds. The reactor effluent was passed through three traps connected in series; one cooled with ice water and two traps held at dry-ice temperature. The liquid condensates were combined and analyzed for esters and free acetic acid (by alkaline titration and gas chromatography). The vent gases were analyzed by gas chromatography for propylene, oxygen and carbon oxides. The analyses showed that allyl acetate was produced along with small amounts of 1,2-diacetoxypropane, γ-valerolactone and isopropyl acetate.
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Synthesis routes and methods III

Procedure details

Direct production of MTHF from levulinic acid is not reported in the literature except as a minor byproduct [4]. Copper-chromium oxide was used to catalyze the hydrogenation in a two stage manner at 245° C. and 300° C. and required about 80 minutes. The reaction yielded 11% gamma-valerolactone and 44% 1,4-pentanediol with a 22% yield of a water byproduct with the "odor of a alpha-methyl tetrahydrofuran", but no quantitative analysis of the water byproduct was reported, (estimated 4.5 mol % yield of MTHF in the water byproduct).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Valerolactone
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gamma-Valerolactone
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gamma-Valerolactone
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Customer
Q & A

    A: GVL is primarily synthesized from levulinic acid (LA) or its esters through a process involving hydrogenation and subsequent cyclization. [] This transformation often employs metal catalysts and can utilize secondary alcohols like isopropanol as hydrogen donors, offering a milder alternative to conventional hydrogenation methods requiring high pressures and temperatures. []

    A: Various analytical techniques are employed to characterize GVL, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). [] These methods enable the identification and quantification of GVL in complex mixtures and biological samples. []

    A: GVL exhibits excellent solvent properties, often likened to aprotic, highly dipolar solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). [] Its similarity to these solvents makes it a potential green alternative in various applications. []

    A: Yes, GVL has shown promise as a green solvent for biomass processing, leading to improvements in product yields and process simplification for obtaining biomass-derived chemicals like LA, furfural, and hydroxymethylfurfural. []

    A: Research suggests potential applications of GVL as a green solvent in manufacturing certain polymers and pharmaceuticals. [] It could also find use as a cleaning agent in paint and coating formulations and as a solubilizer in cosmetics, pharmaceuticals, and agrochemicals. []

    A: Pressure plays a crucial role in the branching ratios of GVL decomposition products. [] At pressures exceeding 760 torr, concerted reactions forming CO + ethene + acetaldehyde and propene + 2-oxiranone dominate at higher temperatures. [] In contrast, at low pressures and above 1400 K, the direct formation of allyl + CH2COOH becomes significant. []

    A: Unlike gamma-butyrolactone (GBL), GVL is not metabolized to gamma-hydroxybutyric acid (GHB). [] Instead, a lactonase enzyme cleaves the lactone ring of GVL, resulting in the formation of gamma-hydroxyvaleric acid (GHV). []

    A: Yes, studies have reported the detection of GHV, the primary metabolite of GVL, in human urine samples. [] Concentrations ranging from 3 to 5.8 mg/L have been observed, indicating GVL use as an alternative to GHB and its precursors. []

    A: Research suggests that GVL exhibits low acute toxicity towards aquatic organisms, based on tests with aquatic plants, bacteria, invertebrates, and a vertebrate cell line. []

    A: Yes, GVL demonstrates ready biodegradability, further supporting its potential as a green solvent. []

    A: GC-MS and LC-MS are commonly used for analyzing GVL and its metabolites, including delta-valerolactone (DVL), in biological matrices like saliva and serum. []

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